2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane is an organic compound that features both boronic ester and trimethylsilane groups. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane typically involves the coupling of a boronic ester with a trimethylsilane derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and boronic acids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of fluorescent probes for detecting biomolecules.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane involves its interaction with molecular targets through its boronic ester and trimethylsilane groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring instead of a phenyl ring and is used in similar applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group and is used in the synthesis of various organic molecules.
Uniqueness
2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane is unique due to its combination of boronic ester and trimethylsilane groups, which provide distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C18H27BO3Si |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C18H27BO3Si/c1-17(2)18(3,4)22-19(21-17)15-9-10-16(20-5)14(13-15)11-12-23(6,7)8/h9-10,13H,1-8H3 |
InChI Key |
MLXBTJSQBCMVOJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.